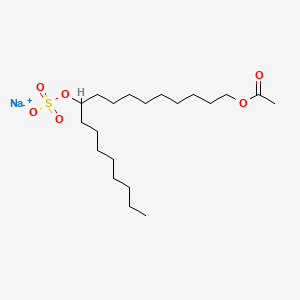
Sodium 10-acetoxy-1-octyldecyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 10-acetoxy-1-octyldecyl sulfate is a chemical compound with the molecular formula C20H39NaO6S. It is a surfactant, which means it has the ability to lower the surface tension between two substances, such as a liquid and a solid. This compound is used in various industrial and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 10-acetoxy-1-octyldecyl sulfate typically involves the esterification of 10-hydroxy-1-octyldecanol with acetic anhydride to form 10-acetoxy-1-octyldecanol. This intermediate is then reacted with sulfur trioxide and neutralized with sodium hydroxide to produce the final product.
Industrial Production Methods
In industrial settings, the production of sodium 10-acetoxy-1-octyldecyl sulfate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Sodium 10-acetoxy-1-octyldecyl sulfate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce 10-hydroxy-1-octyldecyl sulfate.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
Hydrolysis: 10-hydroxy-1-octyldecyl sulfate.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 10-acetoxy-1-octyldecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The primary mechanism of action of sodium 10-acetoxy-1-octyldecyl sulfate is its ability to reduce surface tension. This property allows it to interact with and disrupt the lipid bilayers of cell membranes, leading to cell lysis. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but a different alkyl chain length.
Sodium lauryl ether sulfate: Similar surfactant with an ether linkage in the alkyl chain.
Sodium stearate: A surfactant with a longer alkyl chain and different functional groups.
Uniqueness
Sodium 10-acetoxy-1-octyldecyl sulfate is unique due to its specific alkyl chain length and the presence of an acetoxy group. This structure imparts distinct properties, such as enhanced solubility and specific interactions with biological membranes, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
65150-90-5 |
|---|---|
Molecular Formula |
C20H39NaO6S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
sodium;18-acetyloxyoctadecan-9-yl sulfate |
InChI |
InChI=1S/C20H40O6S.Na/c1-3-4-5-6-10-13-16-20(26-27(22,23)24)17-14-11-8-7-9-12-15-18-25-19(2)21;/h20H,3-18H2,1-2H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
WHMNEHNTCGNPEU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCCOC(=O)C)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















